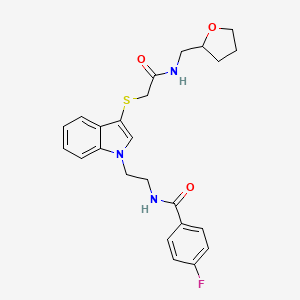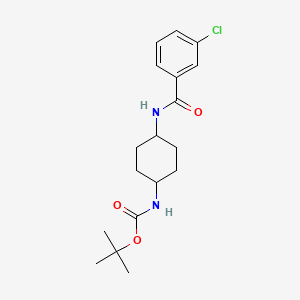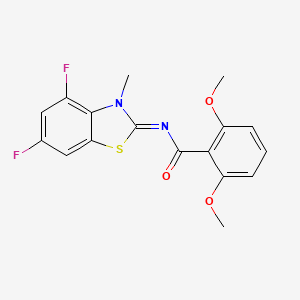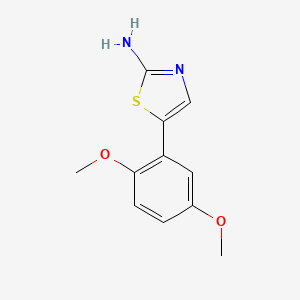![molecular formula C11H19NO2 B2709313 N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide CAS No. 2224346-31-8](/img/structure/B2709313.png)
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. DMXAA was first developed in the 1980s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to activate the transcription factor NF-κB, leading to the production of cytokines such as TNF-α and IL-6. These cytokines are believed to play a key role in the anti-tumor effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to induce the production of cytokines such as TNF-α and IL-6, leading to the activation of anti-tumor immune responses. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide for lab experiments is its selective targeting of tumor blood vessels, which makes it a promising anti-cancer agent. However, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to have some limitations in terms of its toxicity and side effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to cause liver toxicity and immune-related side effects, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide. One direction is the development of more potent and selective N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide analogs that can target tumors more effectively and with fewer side effects. Another direction is the investigation of the synergistic effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide and its potential therapeutic applications in cancer treatment.
合成法
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethylbutadiene with acrolein to form 2-(acryloyloxy)-3,3-dimethylbutyraldehyde. This compound is then reacted with hydroxylamine to form N-hydroxy-2-(acryloyloxy)-3,3-dimethylbutyramide, which is subsequently reacted with dimethylamine to form N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
科学的研究の応用
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to stimulate the immune system, leading to the activation of anti-tumor immune responses.
特性
IUPAC Name |
N-[(5,5-dimethyloxan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-7-9-5-6-11(2,3)8-14-9/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTMALDHSXCWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)




![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)